molecular formula C9H7BrN2OS B1486770 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol CAS No. 2091698-60-9

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

Cat. No.: B1486770
CAS No.: 2091698-60-9
M. Wt: 271.14 g/mol
InChI Key: VLZVVUJTELPWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is a high-purity chemical compound engineered for research and development, particularly in the field of medicinal chemistry. This molecule integrates two privileged heterocyclic structures—a bromothiophene and a methylpyrimidin-ol—into a single, multifunctional scaffold. Its structure is designed to serve as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The bromine atom on the thiophene ring provides an excellent handle for further functionalization, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is of significant value in early-stage drug discovery for synthesizing novel molecules with potential biological activity. The pyrimidine core is a fundamental component in nucleic acids and many therapeutic agents, known for its wide range of pharmacological properties . Researchers can utilize this compound to develop novel analogs targeting various disease areas. Furthermore, the bromothiophene moiety is a common feature in compounds studied for their antimicrobial and antifungal properties . As such, this reagent is a key intermediate for synthesizing novel analogs for biological screening. The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZVVUJTELPWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 2-Methylpyrimidin-4-ol

The initial step involves selective halogenation of 2-methylpyrimidin-4-ol to introduce a leaving group (typically chlorine or bromine) at the 6-position to enable cross-coupling.

  • Typical Conditions: Use of halogenating agents such as N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperature (0–5°C) in solvents like anhydrous dichloromethane or acetic acid to avoid over-halogenation and side reactions.
  • Outcome: Formation of 5-bromo-6-chloro-2-methylpyrimidin-4-ol or related halogenated intermediates with high regioselectivity.

This step is critical for subsequent cross-coupling efficiency and is monitored by chromatographic techniques (HPLC, TLC) and spectroscopic analysis (NMR, MS) to confirm regioselectivity and purity.

Cross-Coupling Reaction to Introduce 5-Bromothiophen-2-yl Group

The key transformation to form the target compound is the palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reaction between the halogenated pyrimidine intermediate and a 5-bromothiophen-2-yl boronic acid or stannane derivative.

  • Catalysts and Ligands: Pd(PPh3)4, Pd(OAc)2 with appropriate phosphine ligands (e.g., XPhos, SPhos) are commonly employed to enhance reactivity and selectivity.
  • Base and Solvent: Bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene under inert atmosphere.
  • Temperature and Time: Typical reaction temperatures range from 80 to 110°C with reaction times of 6–24 hours, depending on substrate reactivity.

This step allows the formation of the C-C bond at the 6-position of the pyrimidine ring, attaching the 5-bromothiophen-2-yl group with high yield and regioselectivity.

Alternative Synthetic Approaches

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, the 6-position halogen can be displaced by nucleophilic attack of a thiophene derivative under basic conditions, although this is less common due to lower reactivity.
  • Direct C-H Activation: Emerging methodologies involve direct C-H activation of the pyrimidine ring to install the thiophene substituent, but these are less established for this compound.

Purification and Characterization

  • Purification: Flash column chromatography on silica gel with gradient elution (hexane/ethyl acetate mixtures) is standard to separate the product from side-products and unreacted starting materials.
  • Recrystallization: Final purification is often achieved by recrystallization from ethanol/water mixtures to enhance purity and crystallinity.
  • Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). Key spectral features include methyl proton signals (~2.5 ppm), hydroxyl proton (~10–12 ppm), and characteristic shifts due to bromothiophene substitution.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Notes
Halogenation NBS or sulfuryl chloride DCM or Acetic acid 0–5 °C 1–3 hours Controlled to avoid over-halogenation
Cross-Coupling (Suzuki) Pd(PPh3)4, K2CO3, 5-bromothiophen-2-yl boronic acid THF, DMF, or toluene 80–110 °C 6–24 hours Inert atmosphere (N2 or Ar)
Purification Silica gel chromatography Hexane/Ethyl acetate Room temperature Variable Gradient elution
Recrystallization Ethanol/water mixture Room temperature Until crystals form Enhances purity

Research Findings and Notes

  • Regioselectivity: The 6-position of the pyrimidine ring is selectively halogenated due to electronic effects and steric hindrance from the 2-methyl group, facilitating selective cross-coupling at this site.
  • Reactivity: The bromine atom on the thiophene ring remains intact during cross-coupling, allowing further functionalization if desired.
  • Stability: The compound is stable under neutral to mildly acidic conditions but sensitive to hydrolysis under strong basic conditions due to the labile C-Br bond on the thiophene ring.
  • Spectroscopic Confirmation: NMR and MS data are consistent with the assigned structure, with characteristic shifts confirming the presence of the bromothiophene substituent and pyrimidin-4-ol core.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Ketone derivatives of the original compound.

    Reduction: Methylene derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol depends on its application:

Comparison with Similar Compounds

Key Observations :

  • Halogen Type and Position: Bromine in the thiophene ring (target compound) introduces steric bulk and electronic effects distinct from chlorophenyl or iodophenyl analogs. The iodine atom’s larger size in the 4-iodophenyl derivative increases molecular weight significantly (312.11 vs.
  • Thiophene vs. Phenyl : The bromothiophene group’s conjugated π-system may enhance charge transport in organic electronics compared to phenyl-based analogs .

Thioether- and Amino-Substituted Pyrimidinones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol C₆H₈BrN₃OS 266.12 5-Bromo, ethylthio (position 2), amino (position 6) Bioactivity potential via amino and thioether functional groups; used in pesticide derivatives
4-Methyl-6-(methylthio)pyrimidin-2-ol C₆H₈N₂OS 170.23 Methylthio (position 6), methyl (position 4) Lower molecular weight and sulfur content may improve solubility; applications in agrochemicals

Key Observations :

  • Functional Group Diversity: The ethylthio group in 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol introduces flexibility and lipophilicity, contrasting with the rigid thiophene ring in the target compound. Such differences may influence binding affinities in biological systems .
  • Sulfur Effects : Methylthio groups (e.g., in 4-Methyl-6-(methylthio)pyrimidin-2-ol) can act as hydrogen-bond acceptors or participate in redox reactions, whereas bromothiophene’s sulfur is part of an aromatic system, limiting reactivity .

Biological Activity

Overview

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromothiophene moiety and a hydroxyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's biological activity can be attributed to its structural features, particularly the thiophene ring, which is known for its involvement in various biochemical pathways. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in hydrogen bonding and interact with biological macromolecules.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antidiabetic properties, particularly through the inhibition of α-amylase. For instance, certain derivatives showed IC50 values lower than that of the standard drug acarbose, indicating their potential as therapeutic agents for diabetes management.

Compound IC50 (µM) Activity
6b5.20Strong α-amylase inhibitor
6cModerateα-amylase inhibition
6hPotentSuperior to acarbose

These findings suggest that modifications to the bromothiophene and pyrimidine components can significantly influence the biological activity of the compounds derived from this base structure .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Studies indicate that derivatives containing the bromothiophene moiety possess enhanced antibacterial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Antidiabetic Derivatives

In a detailed investigation, researchers synthesized multiple derivatives of this compound and evaluated their inhibitory effects on α-amylase. The study utilized molecular docking techniques to predict interactions at the active site of the enzyme, corroborating the experimental findings with computational models.

  • Synthesis : The derivatives were synthesized through Suzuki cross-coupling reactions.
  • Evaluation : Each derivative was tested for α-amylase inhibition using standard assays.
  • Results : Notable compounds exhibited IC50 values significantly lower than that of acarbose, suggesting enhanced efficacy.

Molecular Docking Studies

Molecular docking studies further elucidated how these compounds interact with biological targets. The binding affinity and interaction patterns were analyzed using software tools, revealing critical insights into how structural variations influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-ol

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